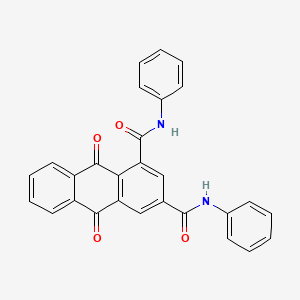
1,3-Anthracenedicarboxamide, 9,10-dihydro-9,10-dioxo-N,N'-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Anthracenedicarboxamide, 9,10-dihydro-9,10-dioxo-N,N’-diphenyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene core with carboxamide groups at the 1 and 3 positions, and phenyl groups attached to the nitrogen atoms of the carboxamide groups. The presence of the 9,10-dihydro-9,10-dioxo groups adds to its chemical reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Anthracenedicarboxamide, 9,10-dihydro-9,10-dioxo-N,N’-diphenyl- typically involves the reaction of 1-aminoanthraquinone with benzoyl chloride or benzoic acid derivatives. The reaction is facilitated by the use of coupling agents such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) to promote the formation of the amide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes, where the reactants are combined in reactors under controlled temperature and pressure conditions. The use of advanced chromatographic techniques, such as super-critical fluid chromatography (SFC), can aid in the purification and separation of the desired product from impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Anthracenedicarboxamide, 9,10-dihydro-9,10-dioxo-N,N’-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,3-Anthracenedicarboxamide, 9,10-dihydro-9,10-dioxo-N,N’-diphenyl- has several applications in scientific research:
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Anthracenedicarboxamide, 9,10-dihydro-9,10-dioxo-N,N’-diphenyl- involves its interaction with molecular targets through its functional groups. The compound can form chelates with metal ions, facilitating catalytic reactions. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- N-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-2-phenylacetamide
Uniqueness
1,3-Anthracenedicarboxamide, 9,10-dihydro-9,10-dioxo-N,N’-diphenyl- is unique due to its specific structural arrangement, which provides distinct reactivity and stability compared to other similar compounds. Its ability to act as a bidentate ligand and its potential antimicrobial properties further distinguish it from related compounds .
Propriétés
Numéro CAS |
848236-05-5 |
|---|---|
Formule moléculaire |
C28H18N2O4 |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
9,10-dioxo-1-N,3-N-diphenylanthracene-1,3-dicarboxamide |
InChI |
InChI=1S/C28H18N2O4/c31-25-20-13-7-8-14-21(20)26(32)24-22(25)15-17(27(33)29-18-9-3-1-4-10-18)16-23(24)28(34)30-19-11-5-2-6-12-19/h1-16H,(H,29,33)(H,30,34) |
Clé InChI |
DBLCQTHERPNLQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=C2)C(=O)NC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


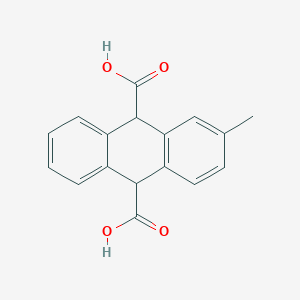
![tert-Butyl (3S)-3-{[(3-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14180045.png)
![N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180060.png)
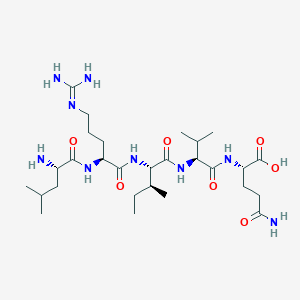
![N-[(E)-hydrazinylidenemethyl]-5-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B14180079.png)
![2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14180084.png)
![6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile](/img/structure/B14180089.png)
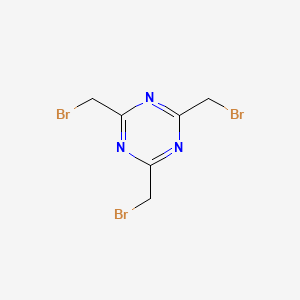
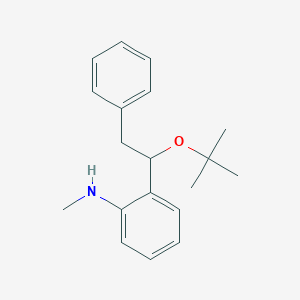
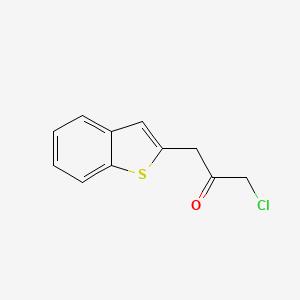
![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine](/img/structure/B14180122.png)
![2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14180127.png)
![N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide](/img/structure/B14180129.png)
![3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL](/img/structure/B14180130.png)
